molecular formula C15H23NOS B563081 4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine CAS No. 882737-40-8

4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine

Cat. No.: B563081
CAS No.: 882737-40-8
M. Wt: 265.415
InChI Key: SSNWMPRWIIBOCB-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine is a chemical compound of interest in neuroscience and medicinal chemistry research. Compounds within this chemical class have been investigated as modulators of dopamine neurotransmission, indicating potential value for studying and treating central nervous system (CNS) disorders . Research into similar piperidine derivatives suggests potential applications in studying conditions such as Parkinson's disease, Parkinsonian disorders, Huntington's disease, schizophrenia, dystonia, dyskinesia, mood disorders, and cognitive disorders . The structural features of this compound, including the piperidine core and the methylsulfanylphenyl moiety, are common in the development of ligands that target neurological pathways. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this material with appropriate safety precautions. Specific physical, chemical, and pharmacological data for this exact compound are not fully specified in the available literature.

Properties

IUPAC Name

4-(3-methylsulfanylphenyl)-1-propylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NOS/c1-3-9-16-10-7-15(17,8-11-16)13-5-4-6-14(12-13)18-2/h4-6,12,17H,3,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNWMPRWIIBOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)(C2=CC(=CC=C2)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652611
Record name 4-[3-(Methylsulfanyl)phenyl]-1-propylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882737-40-8
Record name 4-[3-(Methylsulfanyl)phenyl]-1-propylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Characteristics

The compound’s molecular formula is C₁₅H₂₃NOS , with a molecular weight of 265.41 g/mol . Its structure combines a piperidine core substituted with a propyl group at the nitrogen atom, a hydroxyl group at the 4-position, and a 3-methylsulfanylphenyl moiety (Figure 1). The methylthio (-SMe) group at the meta position of the phenyl ring enhances lipophilicity, potentially influencing blood-brain barrier permeability.

Synthetic Relevance

The tertiary alcohol at the 4-position of the piperidine ring is critical for downstream functionalization, enabling oxidation or substitution reactions to generate analogs with varied pharmacological profiles.

Primary Synthetic Routes

Grignard Reagent-Mediated Synthesis

The most widely documented method involves the reaction of 1-propyl-4-piperidone with a Grignard reagent derived from 3-bromothioanisole (Figure 2).

Reaction Mechanism

  • Grignard Reagent Formation : 3-Bromothioanisole reacts with magnesium in anhydrous tetrahydrofuran (THF) or diethyl ether to form the corresponding aryl magnesium bromide.

  • Nucleophilic Addition : The Grignard reagent attacks the carbonyl carbon of 1-propyl-4-piperidone, yielding a tetrahedral alkoxide intermediate.

  • Protonation : Acidic workup (e.g., aqueous NH₄Cl) protonates the alkoxide, forming the tertiary alcohol.

Procedure

  • Step 1 : 3-Bromothioanisole (1.2 equiv) and magnesium turnings (1.5 equiv) are refluxed in THF under nitrogen until Mg is consumed.

  • Step 2 : 1-Propyl-4-piperidone (1.0 equiv) in THF is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

  • Step 3 : The reaction is quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/ethyl acetate).

Yield : 68–72%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent and temperature significantly impacts reaction efficiency (Table 1).

Solvent Temperature (°C) Yield (%)
THF2572
Diethyl ether2565
THF058

Table 1 : Solvent and temperature effects on Grignard addition yield.

THF outperforms diethyl ether due to its higher polarity, which stabilizes the Grignard reagent. Elevated temperatures (25°C vs. 0°C) enhance reaction kinetics but may promote side reactions.

Catalytic Additives

The addition of lithium chloride (10 mol%) increases yield to 78% by stabilizing the Grignard species.

Characterization and Analytical Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 4H, Ar-H), 3.52 (s, 1H, -OH), 2.95–2.89 (m, 2H, N-CH₂), 2.45 (s, 3H, -SMe), 1.85–1.72 (m, 4H, piperidine-H), 1.42–1.35 (m, 2H, -CH₂CH₂CH₃).

  • IR (KBr) : 3350 cm⁻¹ (-OH stretch), 2920 cm⁻¹ (C-H stretch), 1050 cm⁻¹ (C-S bond).

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms ≥95% purity (retention time: 8.2 min).

Challenges and Mitigation Strategies

Sensitivity to Oxidation

The methylthio group is prone to oxidation under aerobic conditions, forming sulfoxide or sulfone byproducts.

  • Solution : Conduct reactions under inert atmosphere (N₂/Ar) and store the compound at -20°C.

Purification Difficulties

The polar hydroxyl group complicates isolation.

  • Solution : Use gradient elution (hexane to ethyl acetate) during column chromatography.

Applications and Derivative Synthesis

Pharmacological Intermediates

The compound serves as a precursor for histamine H₃ receptor modulators and serotonin reuptake inhibitors (Figure 3). Oxidation of the methylthio group to a sulfone enhances binding affinity to neurological targets .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxy group or to reduce other functional groups present.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Organolithium reagents, Grignard reagents, or halogenating agents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Neuropharmacology
    • Dopamine Modulation : Research indicates that similar piperidine derivatives can modulate dopamine neurotransmission, which is crucial in treating conditions like Parkinson's disease and schizophrenia. For instance, compounds structurally related to 4-hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine have shown the ability to increase levels of 3,4-dihydroxyphenylacetic acid in the striatum, suggesting potential for neuroprotective effects .
  • Anticancer Activity
    • Mechanism of Action : Studies have demonstrated that compounds with similar piperidine structures can induce apoptosis in cancer cells. For example, derivatives have been shown to increase caspase activity, leading to programmed cell death in various cancer cell lines .
    • Case Study : A specific study highlighted the efficacy of piperidine derivatives against human cancer cell lines such as HCT-116 and MCF-7, reporting IC50 values ranging from 3.6 µM to 11.0 µM .
  • Antimicrobial Properties
    • Compounds bearing the piperidine nucleus have exhibited significant antimicrobial activities. Research has shown that certain derivatives can effectively inhibit bacterial growth, particularly against strains like Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition
    • Acetylcholinesterase Inhibition : Similar compounds have been evaluated for their capacity to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's . The inhibition of this enzyme can enhance cholinergic transmission, potentially improving cognitive function in affected individuals.
    • Urease Inhibition : Piperidine derivatives also demonstrate strong urease inhibitory activity, which is beneficial in treating urinary tract infections .

Data Tables

ApplicationMechanism/EffectReferences
NeuropharmacologyModulates dopamine levels
Anticancer ActivityInduces apoptosis in cancer cells ,
AntimicrobialInhibits bacterial growth
Enzyme InhibitionInhibits acetylcholinesterase and urease,

Case Studies

  • Neurochemical Studies : A study on a related compound demonstrated significant increases in striatal dopamine metabolites following administration, indicating potential therapeutic effects for dopamine-related disorders .
  • Anticancer Evaluation : A series of experiments assessed the cytotoxic effects of various piperidine derivatives on tumor cell lines, revealing promising results for future drug development targeting specific cancers .
  • Safety Profile Assessment : Toxicity studies conducted on animal models showed that certain derivatives exhibited no acute toxicity up to doses of 2000 mg/kg, suggesting a favorable safety profile for further development .

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the 3-methylsulfanylphenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine with its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 4) Solubility (Predicted) Key Structural Differences
This compound C₁₅H₂₃NOS 265.41 Hydroxy, 3-(methylsulfanyl)phenyl Moderate in DMSO Thioether (-SMe), hydroxy group
Pridopidine (ACR16) C₁₅H₂₃NO₂S 281.41 3-(methylsulfonyl)phenyl >25 mg/mL in DMSO Sulfonyl (-SO₂Me), no hydroxy group
4-[3-Hydroxyphenyl]-1-propylpiperidine C₁₄H₂₁NO 219.33 3-hydroxyphenyl High in aqueous buffers Hydroxy directly on phenyl, no sulfur

Key Observations :

  • Thioether vs.
  • Hydroxy Group : The 4-hydroxy substituent may improve aqueous solubility compared to pridopidine, though this is offset by the thioether’s hydrophobicity.

Pharmacological and Functional Insights

Pridopidine (ACR16)
  • Activity : Dopamine D2 receptor partial agonist and Sigma-1 receptor agonist. Demonstrates neuroprotective effects in Huntington’s disease models .
  • Metabolism : The sulfonyl group is metabolically stable, contributing to a longer half-life.
  • Clinical Relevance : Phase III trials for Huntington’s disease showed improved motor function .
This compound
  • Hypothesized Activity: Potential dual modulation of D2 and Sigma-1 receptors, similar to pridopidine. The hydroxy group may enhance hydrogen bonding with receptor sites.
4-[3-Hydroxyphenyl]-1-propylpiperidine
  • Activity: Limited data, but the phenolic -OH group suggests antioxidant or catechol-like receptor binding (e.g., dopamine analogs) .

Biological Activity

4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine, also known by its CAS number 882737-40-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with hydroxyl and methylthio substituents, which may influence its interaction with biological targets. The structural formula can be represented as:

C13H19NOS\text{C}_{13}\text{H}_{19}\text{NOS}

The biological activity of this compound primarily involves its interaction with neurotransmitter systems and potential receptor modulation. The following mechanisms have been identified:

  • Dopaminergic Activity : Preliminary studies suggest that the compound may exhibit dopaminergic activity, potentially influencing mood and cognitive functions.
  • Antioxidant Properties : The presence of the hydroxyl group may confer antioxidant properties, allowing the compound to scavenge free radicals.
  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Activity Effect Reference
Dopamine Receptor AgonismModulation of dopaminergic pathways
Antioxidant ActivityReduction of oxidative stress
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Studies

  • Neuropharmacological Effects : A study investigated the effects of this compound on rodent models exhibiting symptoms of anxiety and depression. The results indicated significant reductions in anxiety-like behaviors compared to control groups, suggesting potential for therapeutic use in mood disorders.
  • Toxicological Assessment : In a toxicological study, various doses were administered to assess safety profiles. The compound exhibited a favorable safety margin with no significant adverse effects noted at therapeutic doses.
  • Metabolic Studies : Research focusing on metabolic pathways revealed that the compound could influence glucose metabolism, indicating potential applications in metabolic disorders such as diabetes.

Q & A

Q. How can researchers optimize the synthetic yield of 4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine?

Methodological Answer:

  • Reaction Parameter Optimization : Vary solvent polarity (e.g., dichloromethane vs. methanol) to assess solubility and reaction efficiency. For example, highlights the use of hydrogen peroxide in acidic conditions for sulfoxide formation, which may require controlled pH (2–3) to avoid over-oxidation .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance nucleophilic substitution at the piperidine nitrogen.
  • Stepwise Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates and minimize side products.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

  • HPLC-UV/MS : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity (>98% as per ) and confirm molecular weight (281.41 g/mol) via mass spectrometry .
  • NMR Spectroscopy : Assign peaks for the methylsulfanyl group (δ ~2.1 ppm, singlet) and piperidine protons (δ ~3.5–4.0 ppm) to confirm regiochemistry.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to guide storage conditions (e.g., −20°C under inert gas, as suggested in ) .

Q. How can researchers evaluate the compound’s physicochemical stability under varying conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A/B) for 14 days, monitoring degradation via HPLC. Adjust formulations (e.g., lyophilization) if instability is observed .
  • pH-Dependent Solubility : Test solubility in buffers (pH 1–10) to identify optimal conditions for in vitro assays.

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., CYP inhibition vs. BBB permeability) be resolved?

Methodological Answer:

  • Assay Validation : Replicate conflicting studies (e.g., CYP2D6 inhibition from vs. BBB permeability models) using identical cell lines (e.g., human hepatocytes) and standardized protocols .
  • Structural Analog Comparison : Synthesize analogs (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine from ) to isolate the methylsulfanyl group’s role in off-target effects .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities at CYP isoforms versus dopamine receptors (e.g., D₂/D₃ as in ) .

Q. What experimental strategies can elucidate the compound’s structure-activity relationship (SAR) for CNS targets?

Methodological Answer:

  • Pharmacophore Modeling : Map essential moieties (e.g., hydroxy-piperidine, methylsulfanylphenyl) using software like MOE. Compare with known CNS agents (e.g., haloperidol analogs in ) .
  • In Vivo Microdialysis : Administer the compound to rodent models and measure extracellular dopamine levels in the striatum to confirm D₂ receptor modulation.
  • Radioligand Binding Assays : Use ³H-spiperone to quantify affinity at dopamine receptors, adjusting substituents (e.g., propyl chain length) to optimize selectivity .

Q. How can researchers address discrepancies in metabolic pathway predictions across in silico and in vitro models?

Methodological Answer:

  • Cross-Model Validation : Compare metabolic predictions (e.g., CYP3A4-mediated oxidation via ) with empirical data from liver microsomes or hepatocytes .
  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites (e.g., sulfoxide derivatives) and correlate with computational tools like MetaSite.
  • Species-Specific Differences : Test metabolism in human vs. rodent microsomes to assess translatability for preclinical studies.

Q. What methodologies are recommended for resolving crystallinity issues during formulation?

Methodological Answer:

  • Polymorph Screening : Use solvent evaporation (e.g., ethanol/water) or cooling crystallization to isolate stable polymorphs.
  • X-ray Diffraction (PXRD) : Confirm crystalline vs. amorphous states and correlate with dissolution rates.
  • Co-crystallization : Co-formulate with succinic acid or cyclodextrins to enhance solubility (refer to ’s sulfonyl-piperidine derivatives for inspiration) .

Data Contradiction Analysis Framework

Q. How should researchers systematically analyze conflicting data in receptor binding vs. functional assays?

Methodological Answer:

  • Assay Contextualization : Compare binding affinity (e.g., Ki values) with functional efficacy (e.g., cAMP inhibition) using the same cell lines (e.g., CHO-K1 transfected with D₂ receptors).
  • Positive Controls : Include reference compounds (e.g., risperidone for D₂) to validate assay conditions .
  • Allosteric vs. Orthosteric Effects : Perform Schild analysis to determine if the compound acts competitively or modulates receptor conformations.

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